4-(3-aminocyclopentyl)butanoic acid hydrochloride, Mixture of diastereomers
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Overview
Description
4-(3-aminocyclopentyl)butanoic acid hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.6977 . This compound is characterized by the presence of an aminocyclopentyl group attached to a butanoic acid backbone, and it exists as a mixture of diastereomers.
Preparation Methods
The synthesis of 4-(3-aminocyclopentyl)butanoic acid hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: Starting from a suitable cyclopentane derivative, the aminocyclopentyl group is introduced through a series of reactions, including amination.
Attachment of the butanoic acid moiety: The aminocyclopentyl intermediate is then reacted with a butanoic acid derivative under appropriate conditions to form the desired product.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(3-aminocyclopentyl)butanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The aminocyclopentyl group can undergo substitution reactions with suitable reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-aminocyclopentyl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4-(3-aminocyclopentyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The aminocyclopentyl group can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
4-(3-aminocyclopentyl)butanoic acid hydrochloride can be compared with other similar compounds, such as:
Gabapentin: A compound with a similar structure used as an anticonvulsant and analgesic.
Pregabalin: Another related compound with similar therapeutic applications.
Cyclopentylamine derivatives: Compounds with similar cyclopentyl groups that exhibit various biological activities.
The uniqueness of 4-(3-aminocyclopentyl)butanoic acid hydrochloride lies in its specific structure and the presence of the butanoic acid moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2680527-90-4 |
---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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